N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-6-fluoro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-22(18(24)15-7-8-16(19)21-11-15)13-17-20-9-10-23(17)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAQQNJMETXOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the imidazole ring, followed by the introduction of the benzyl group. The subsequent steps involve the incorporation of the fluorine atom and the pyridine ring, culminating in the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzylimidazole moiety, a fluorinated pyridine ring, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 300.34 g/mol. The unique structure contributes to its biological activity and interaction with specific molecular targets.
Scientific Research Applications
N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide has been investigated for various applications:
Medicinal Chemistry
The compound shows promise in drug development due to its ability to inhibit specific enzymes and receptors involved in disease pathways. Studies have demonstrated its potential as an anticancer agent by targeting key signaling pathways associated with tumor growth.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, making it a candidate for further development in treating infectious diseases.
Enzyme Inhibition Studies
The compound has been employed in studies focusing on enzyme inhibition, particularly in relation to kinases involved in cancer progression. Its mechanism involves binding to the active sites of these enzymes, thereby modulating their activity.
Table 2: Summary of Biological Activities
| Application | Activity Type | Targeted Pathway/Organism |
|---|---|---|
| Medicinal Chemistry | Anticancer | MAPK signaling pathway |
| Antimicrobial Activity | Bactericidal/Fungicidal | Various pathogens |
| Enzyme Inhibition Studies | Kinase Inhibition | Cancer-related kinases |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Evaluation
In another investigation reported in Pharmaceutical Biology, this compound was tested for its antimicrobial properties against Staphylococcus aureus and Candida albicans. The findings revealed that it inhibited growth effectively at concentrations lower than commonly used antibiotics, highlighting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide can be contextualized by comparing it to analogous benzimidazole and pyridine derivatives. Below is a detailed analysis:
Structural Analogues from Benzimidazole Derivatives
highlights two benzimidazole derivatives:
- B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
| Feature | Target Compound | B1 | B8 |
|---|---|---|---|
| Core Structure | Benzimidazole + pyridine | Benzimidazole + aniline | Benzimidazole + acetamide |
| Substituents | 6-Fluoro, N-methylpyridine | 4-Methoxy | 4-Acetamidophenoxy |
| Electronic Effects | Fluorine (electron-withdrawing), N-methyl (steric) | Methoxy (electron-donating) | Acetamido (polar, hydrogen-bonding) |
| Hypothesized Solubility | Moderate (fluoro and methyl balance polarity) | Low (methoxy enhances lipophilicity) | Moderate (polar acetamido group) |
The target compound’s pyridine ring and fluorine substituent differentiate it from B1 and B8, which lack fused heteroaromatic systems. The fluorine atom may improve binding specificity compared to B1’s methoxy group, as seen in other fluorinated drugs where fluorine enhances target affinity and metabolic resistance .
Comparison with Acetamide Derivatives
describes N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a), a structurally distinct acetamide derivative. While both compounds feature acetamide groups, the target compound’s benzimidazole-pyridine hybrid contrasts sharply with 9a’s oxetane and bromophenyl motifs. The oxetane in 9a introduces ring strain and polarity, whereas the pyridine-fluorine system in the target compound may offer better π-π stacking and electrostatic interactions in biological targets. X-ray crystallography of 9a reveals planar acetamide groups , suggesting that the target compound’s conformationally flexible benzylimidazole could adopt non-planar binding modes.
Chromatographic Behavior vs. Benzoyl Esters
analyzes chromatographic separation factors (α) for benzoyl amino acid esters. For example, the electron-withdrawing fluorine may reduce π-π interactions with CSPs compared to the electron-donating 3,5-dinitrobenzoyl group in ’s analytes. The methyl group might sterically hinder interactions, analogous to how end-capping modifies CSP performance .
Key Research Findings and Implications
- Bioactivity : Benzimidazole derivatives like B1 and B8 exhibit antimicrobial and anticancer activities, but the target compound’s pyridine-fluorine system may expand its utility to kinase inhibition or CNS targets due to improved blood-brain barrier penetration.
- Synthetic Challenges : The methylene bridge between imidazole and pyridine introduces synthetic complexity compared to simpler benzimidazole-aniline derivatives.
- ADME Profile: Fluorine and N-methylation likely enhance metabolic stability over non-fluorinated analogues, as observed in fluorinated pharmaceuticals like ciprofloxacin.
Biological Activity
The compound N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A benzyl group attached to an imidazole ring.
- A fluoro-substituted pyridine moiety.
- A carboxamide functional group.
These structural components are crucial for its biological activity, influencing its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study involving human lung cancer cells (HCC827 and NCI-H358), the compound exhibited IC50 values of 6.26 µM and 6.48 µM, respectively, indicating potent antitumor activity in 2D culture systems .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
| MDA-MB-231 | Not reported | 3D |
The proposed mechanism of action involves the compound's ability to inhibit specific kinases involved in tumor progression, similar to other benzimidazole derivatives . This inhibition disrupts critical signaling pathways that cancer cells rely on for growth and survival.
Immunomodulatory Effects
In addition to its antitumor properties, this compound has shown potential as an immunomodulator . Research indicates that compounds with similar structures can enhance immune responses by modulating cytokine production and activating immune cells . This dual action makes it a candidate for combination therapies in cancer treatment.
Case Study 1: Combination Therapy in Breast Cancer
A notable case study involved the combination of this compound with doxorubicin in MDA-MB-231 breast cancer cells. The results indicated a synergistic effect , significantly enhancing cytotoxicity compared to either agent alone. This suggests that the compound could be integrated into existing treatment regimens to improve efficacy while potentially reducing side effects .
Case Study 2: Antimicrobial Activity
In addition to its antitumor effects, preliminary investigations have suggested antimicrobial properties against various pathogens. The compound's structure may allow it to disrupt bacterial cell membranes, leading to cell lysis . Further research is needed to quantify this activity and explore potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during powder handling .
- Storage : Store in sealed containers away from oxidizers, under inert gas (e.g., argon), and in temperature-controlled environments (2–8°C) .
- Spill Management : Collect spills using non-reactive tools (e.g., PTFE scoops) and dispose via hazardous waste protocols .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Synthesize the imidazole core via Hantzsch-type reactions using 1-benzylimidazole-2-carbaldehyde and methylamine under reflux conditions .
- Step 2 : Couple the imidazole intermediate with 6-fluoro-N-methylpyridine-3-carboxylic acid using EDCI/HOBt as coupling agents in DMF at 0–5°C .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .
Q. Which analytical techniques are prioritized for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm substituent positions and methyl/benzyl groups .
- High-Performance Liquid Chromatography (HPLC) : Optimize reversed-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) for purity >98% .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Variable Standardization : Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies. For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Q-test) to evaluate heterogeneity in published data, focusing on methodological quality metrics (e.g., blinding, sample size) .
- Reproducibility Testing : Replicate key studies under controlled conditions, using standardized reference compounds (e.g., kinase inhibitors for enzyme assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Enhancement : Introduce trifluoromethyl groups (as in analogous compounds) to improve membrane permeability and metabolic stability .
- Salt Formation : Explore sodium or trifluoroacetate salts to enhance aqueous solubility (e.g., 30% increase in PBS solubility observed for trifluoroacetate derivatives) .
- Prodrug Design : Modify the carboxamide group with ester linkages to enhance oral bioavailability .
Q. How can chromatographic methods be tailored to resolve co-eluting impurities during synthesis?
- Methodological Answer :
- Column Selection : Use end-capped C18 stationary phases to reduce silanol interactions and improve peak symmetry for polar byproducts .
- Gradient Optimization : Implement a 20–80% acetonitrile gradient over 30 minutes (0.1% formic acid modifier) to separate imidazole-related impurities .
- Detection Wavelength : Set UV detection to 254 nm for optimal sensitivity toward aromatic intermediates .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QAK) to model interactions with kinase domains. Focus on hydrogen bonding with the fluoro-pyridine moiety .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzylimidazole-protein complex under physiological conditions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methyl vs. trifluoromethyl groups) to guide SAR studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Polarity Index : Measure solubility in DMSO (polar aprotic) vs. chloroform (non-polar) to identify aggregation tendencies. For example, amphiphilic compounds may form micelles in polar solvents, skewing apparent solubility .
- Dynamic Light Scattering (DLS) : Use DLS to detect nanoparticle formation in aqueous buffers, which may explain anomalous solubility claims .
- Temperature Control : Standardize solubility tests at 25°C ± 0.5°C to minimize thermal degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
